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Abstract
DL-Borneol, a bicyclic monoterpene, has a long history of use in traditional medicine and is

gaining increasing attention in modern pharmacology for its diverse therapeutic effects. This

technical guide provides a comprehensive review of the pharmacological properties of DL-
Borneol, with a focus on its neuroprotective, analgesic, anti-inflammatory, and drug delivery

enhancement activities. Detailed experimental protocols for key in vivo and in vitro studies are

provided, and quantitative data are summarized in structured tables for comparative analysis.

Furthermore, key signaling pathways implicated in DL-Borneol's mechanisms of action,

including the Ang1-VEGF-BDNF, NF-κB, and TRPM8 pathways, are visualized through detailed

diagrams to facilitate a deeper understanding of its molecular interactions. This guide is

intended to serve as a valuable resource for researchers, scientists, and professionals in drug

development who are interested in the therapeutic potential of DL-Borneol.

Neuroprotective Effects
DL-Borneol, and its isomer l-Borneol, have demonstrated significant neuroprotective

properties in preclinical models of cerebral ischemia. The primary mechanism of action appears

to be the promotion of angiogenesis and neurogenesis, coupled with the reduction of neuronal

apoptosis and inflammation in the ischemic brain tissue.
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Studies have shown that l-Borneol exerts its neuroprotective effects by modulating the

Angiopoietin-1 (Ang1)-Vascular Endothelial Growth Factor (VEGF)-Brain-Derived Neurotrophic

Factor (BDNF) signaling pathway.[1][2][3] This pathway is crucial for promoting the formation of

new blood vessels (angiogenesis) and the growth and survival of new neurons (neurogenesis)

following ischemic injury.[1][2][3] l-Borneol has been shown to upregulate the expression of

Ang-1, VEGF, and BDNF, while downregulating factors that inhibit angiogenesis and

neurogenesis, such as Tie2, TGF-β1, and MMP9.[1][2]
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Ang1-VEGF-BDNF Signaling Pathway Modulation by DL-Borneol.
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Experimental Protocols and Quantitative Data
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats:

A widely used preclinical model to simulate ischemic stroke is the permanent middle cerebral

artery occlusion (pMCAO) model in rats.

Protocol: Adult male Sprague-Dawley rats are anesthetized, and the middle cerebral artery is

permanently occluded by inserting a filament into the internal carotid artery. Neurological

deficits are assessed at various time points post-occlusion. Brains are then harvested for

infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for

histological analysis.[2][4][5]

Drug Administration: l-Borneol is typically administered orally or via gavage at different doses

(e.g., 0.1 g/kg, 0.2 g/kg) at specific time points after pMCAO.[2]

Quantitative Data from Neuroprotection Studies:
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Parameter
Vehicle
Group

l-Borneol
(0.1 g/kg)

l-Borneol
(0.2 g/kg)

Nimodipine Reference

Neurological

Deficit Score

(72h)

High Reduced

Significantly

Reduced (p <

0.05)

Significantly

Reduced
[2]

Cerebral

Infarct Rate

(%)

High Reduced

Significantly

Reduced (p <

0.01)

Significantly

Reduced
[2]

Serum Ang-1

Level
Baseline Increased

Significantly

Increased (p

< 0.05)

- [2]

Serum VEGF

Level
Baseline Increased

Significantly

Increased (p

< 0.01)

- [2]

Serum Tie2

Level
Baseline Reduced

Significantly

Reduced (p <

0.01)

- [2]

Analgesic Effects
DL-Borneol exhibits significant analgesic properties in various pain models, suggesting its

potential as a topical and systemic pain reliever.

Key Signaling Pathway: TRPM8 Activation
The analgesic effects of borneol are, to a large extent, mediated through the activation of the

Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel.[6][7]

Activation of TRPM8 on sensory neurons is believed to induce a cooling sensation that can

gate or inhibit pain signals.
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TRPM8-Mediated Analgesic Pathway of DL-Borneol.

Experimental Protocols and Quantitative Data
Formalin-Induced Nociception in Mice:

This model is used to assess both acute and inflammatory pain.

Protocol: Mice receive a subcutaneous injection of formalin into the paw. The time spent

licking the injected paw is recorded in two phases: the early phase (0-5 minutes,

representing neurogenic pain) and the late phase (15-30 minutes, representing inflammatory

pain).[7]

Drug Administration: Borneol is administered topically or via intraperitoneal injection prior to

the formalin injection.[7]

Clinical Trial in Postoperative Pain:

Protocol: A randomized, double-blind, placebo-controlled study was conducted on patients

with postoperative pain. Pain intensity was assessed using a Visual Analog Scale (VAS)

before and after treatment.[6]

Drug Administration: A topical formulation containing borneol was applied to the painful area.

[6]

Quantitative Data from Analgesia Studies:
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Model Treatment
Dose/Concentr
ation

Outcome Reference

Formalin Test

(Mice, Late

Phase)

Topical (+)-

Borneol
1.5%

Significant

reduction in paw

licking time

[7]

Formalin Test

(Mice, Late

Phase)

Topical (+)-

Borneol
15%

Dose-dependent

reduction in paw

licking time

[7]

Formalin Test

(Mice, Late

Phase)

Intraperitoneal

Borneol
5, 25, 50 mg/kg

Dose-dependent

reduction in paw

licking time

[7]

Postoperative

Pain (Human)
Topical Borneol Not specified

Mean VAS

reduction of 32.0

vs 19.6 for

placebo

(p=0.0001)

[6]

Anti-inflammatory Effects
DL-Borneol has demonstrated potent anti-inflammatory properties by inhibiting the production

of pro-inflammatory mediators.

Key Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of borneol is the inhibition of the

Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor

that regulates the expression of numerous pro-inflammatory genes, including cytokines and

enzymes involved in the inflammatory response. Borneol has been shown to reduce the

phosphorylation of NF-κB p65, thereby preventing its translocation to the nucleus and

subsequent activation of inflammatory gene transcription.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.abcam.com/en-us/technical-resources/pathways/vegf-signaling-pathway
https://www.abcam.com/en-us/technical-resources/pathways/vegf-signaling-pathway
https://www.abcam.com/en-us/technical-resources/pathways/vegf-signaling-pathway
https://www.researchgate.net/figure/Scatterplots-between-GF-VEGF-G-CSF-BDNF-Ang-1-and-SDF-1a-serum-levels-measured-at-7_fig1_337513702
https://www.benchchem.com/product/b1667372?utm_src=pdf-body
https://reactome.org/content/detail/R-HSA-194138
https://reactome.org/content/detail/R-HSA-194138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimulus Inhibition by DL-Borneol

NF-κB Signaling Cascade

Cellular Outcome

e.g., LPS, Cytokines

IKK Complex

DL-Borneol

Inhibits

IκBα

Phosphorylation
&

Degradation

NF-κB (p65/p50)

Releases

Active NF-κB
(Nuclear Translocation)

Pro-inflammatory
Gene Expression

(TNF-α, IL-1β, IL-6, iNOS)

Activates Transcription

Inflammation

Click to download full resolution via product page

Inhibition of the NF-κB Signaling Pathway by DL-Borneol.
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Experimental Protocols and Quantitative Data
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

Protocol: RAW 264.7 macrophage cells are stimulated with LPS to induce an inflammatory

response. The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis

factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are measured.[9]

Drug Administration: Cells are pre-treated with different concentrations of borneol before LPS

stimulation.[9]

Cerulein-Induced Acute Pancreatitis in Mice:

Protocol: Acute pancreatitis is induced in mice by intraperitoneal injections of cerulein.

Pancreatic injury is assessed by measuring serum amylase and lipase levels and through

histological examination of the pancreas.[8]

Drug Administration: Mice are pre-treated with borneol orally for several days before the

induction of pancreatitis.[8]

Quantitative Data from Anti-inflammatory Studies:
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Model Treatment
Dose/Concentr
ation

Outcome Reference

LPS-induced

RAW 264.7 cells
Natural Borneol 50 mg/mL

Significant

reduction in NO,

TNF-α, and IL-6

levels

[9]

Cerulein-induced

Pancreatitis

(Mice)

Borneol 100 mg/kg

Significant

reduction in

serum amylase

and lipase

[8]

Cerulein-induced

Pancreatitis

(Mice)

Borneol 300 mg/kg

Significant

reduction in

pancreatic

inflammation and

oxidative stress

[8]

Drug Delivery Enhancement
DL-Borneol is well-documented for its ability to enhance the permeability of various biological

barriers, most notably the blood-brain barrier (BBB), thereby improving the delivery of co-

administered drugs to the central nervous system.

Mechanisms of Permeability Enhancement
The mechanisms by which borneol enhances BBB permeability are multifactorial and include:

Modulation of Tight Junctions: Borneol can reversibly open the tight junctions between

endothelial cells of the BBB.

Inhibition of Efflux Pumps: It can inhibit the function of efflux transporters like P-glycoprotein

(P-gp), which actively pump drugs out of the brain.

Increased Pinocytosis: Borneol may increase the number of pinocytotic vesicles in brain

capillary endothelial cells, promoting transcellular transport.
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Mechanisms of DL-Borneol in Enhancing Blood-Brain Barrier Permeability.

Experimental Protocols and Quantitative Data
In Vitro Blood-Brain Barrier Model:

Protocol: An in vitro BBB model can be established using co-cultures of brain capillary

endothelial cells and astrocytes. The permeability of a specific drug across this barrier is

measured in the presence and absence of borneol. The transendothelial electrical resistance

(TEER) is often measured to assess the integrity of the tight junctions.

In Vivo Pharmacokinetic Studies in Rats:

Protocol: Rats are co-administered a specific drug with and without borneol. The

concentrations of the drug in the plasma and brain tissue are measured at different time
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points to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area

Under the Curve).

Quantitative Data from Drug Delivery Enhancement Studies:

Co-
administered
Drug

Animal Model Borneol Dose

Increase in
Brain Drug
Concentration
(AUC)

Reference

Tetramethylpyraz

ine
Rat

25-100 mg/kg

(oral)
1.3 to 2.3-fold

Geniposide Rat
0.05-2.0 g/kg

(oral)

Dose-dependent

increase

Puerarin and

Ligustrazine
Rat Low dosage Over 1.3-fold

Cisplatin Mouse
100-900 mg/kg

(oral)

Significant

increase in tumor

tissue

Pharmacokinetics and Toxicity
Pharmacokinetics
Pharmacokinetic studies in rats have shown that borneol is rapidly absorbed and distributed to

the brain after oral and intranasal administration.

Pharmacokinetic Parameters of Borneol in Rats:

Administrat
ion Route

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavailabil
ity (%)

Reference

Intravenous - - - 100 [1]

Intranasal - 0.17 - 90.82 [1]

Oral 268 ± 149 0.5 408 ± 121 -
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Toxicity
DL-Borneol is generally considered to have low toxicity.

Acute Toxicity Data:

Species Route LD50 Reference

Mouse Oral 1059 mg/kg [1]

Rat Oral 500 mg/kg

Conclusion
DL-Borneol is a multifaceted pharmacological agent with significant therapeutic potential. Its

neuroprotective, analgesic, anti-inflammatory, and drug delivery-enhancing properties are

supported by a growing body of preclinical and clinical evidence. The mechanisms underlying

these effects involve the modulation of key signaling pathways, including the Ang1-VEGF-

BDNF, TRPM8, and NF-κB pathways. The ability of borneol to enhance the permeability of the

blood-brain barrier is particularly promising for the development of novel therapeutic strategies

for central nervous system disorders. Further research, particularly well-designed clinical trials,

is warranted to fully elucidate the therapeutic efficacy and safety of DL-Borneol in various

clinical applications. This technical guide provides a solid foundation of the current knowledge

on DL-Borneol, which should aid researchers and drug development professionals in their

future investigations of this promising natural compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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